

# head-to-head study KRAS G12C inhibitor 42 versus standard therapy

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**Compound Focus: KRAS G12C inhibitor 42**

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## Efficacy of KRAS G12C Inhibitors vs. Standard Therapy

Inhibitor (Trial Name)	Trial Phase & Design	Patient Population (Line of Therapy)	Objective Response Rate (ORR)	Median Progression- Free Survival (mPFS)	Median Overall Survival (mOS)
<b>Sotorasib</b> (CodeBreak 200) [1]	Phase III (Randomized)	KRAS G12C- mutant NSCLC (2L+)	<b>ORR: Not Specified</b>	<b>5.6 mos</b> vs. 4.5 mos (Docetaxel)	No significant difference vs. Docetaxel
<b>Adagrasib</b> (KRYSTAL-1) [2] [3]	Phase I/II (Single-Arm)	KRAS G12C- mutant NSCLC (2L+)	<b>42.9%</b> [2] [3]	<b>6.5 months</b> [2] [3]	<b>12.6 months</b> [2] [3]
<b>Elironrasib</b> (RMC-6291) [4]	Phase I (Single-Arm)	KRAS G12C NSCLC, post- KRAS(OFF) inhibitor (3L+)	<b>42%</b>	<b>6.2 months</b>	Not Reached (12-mo OS rate: 62%)
<b>HRS-7058</b> [5]	Phase I (Single-Arm)	KRAS G12C- mutant NSCLC	<b>43.5%</b>	Data Not Provided	Data Not Provided

Inhibitor (Trial Name)	Trial Phase & Design	Patient Population (Line of Therapy)	Objective Response Rate (ORR)	Median Progression- Free Survival (mPFS)	Median Overall Survival (mOS)
		(G12Ci-naïve)			
HRS-7058 [5]	Phase I (Single-Arm)	KRAS G12C- mutant NSCLC (G12Ci-pre- treated)	20.6%	Data Not Provided	Data Not Provided

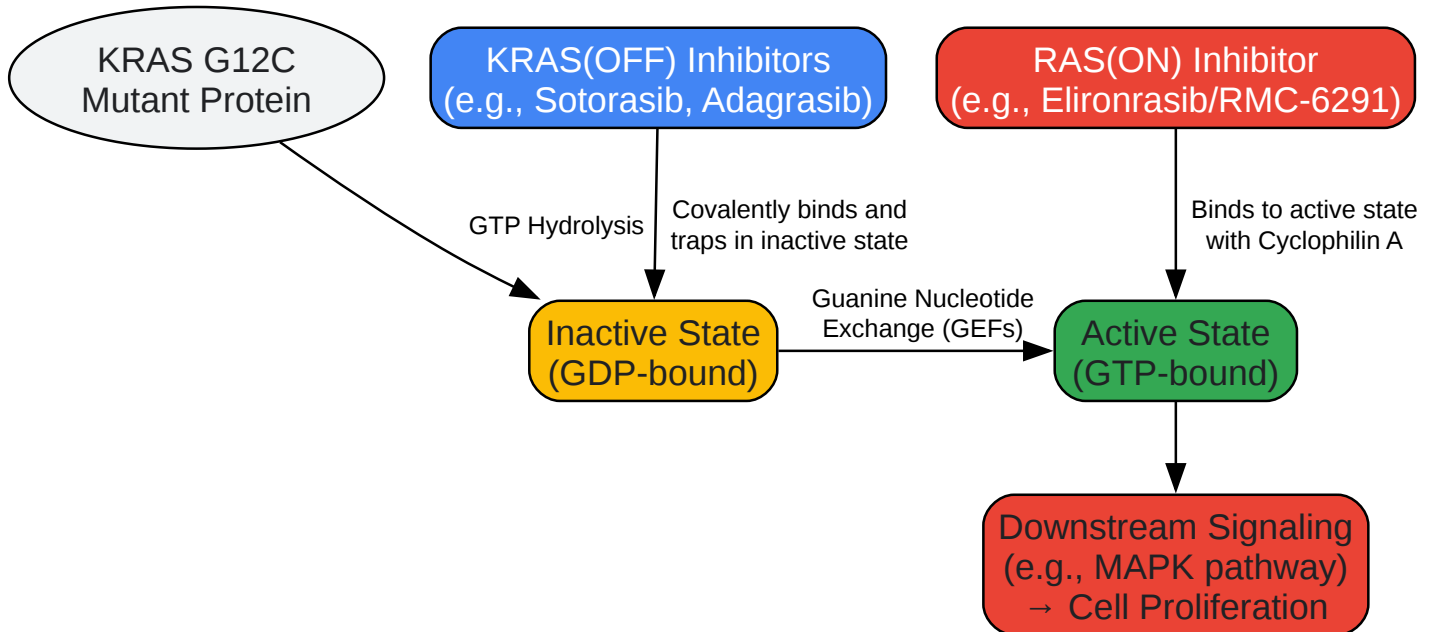
## Key Experimental Methodologies

The data in the table above is generated through standardized clinical trial protocols. Here are the details of key experimental methods cited:

- **Study Design for Direct Comparison (CodeBreak 200):** The Phase III CodeBreak 200 trial was a randomized, open-label study that directly compared sotorasib to intravenous docetaxel in patients with KRAS G12C-mutant NSCLC who had progressed after prior platinum-based chemotherapy and an immune checkpoint inhibitor [1].
- **Study Design for Single-Arm Trials (KRYSTAL-1, RMC-6291-001):** Trials for adagrasib, elironrasib, and HRS-7058 are primarily Phase I/II, open-label, multicenter studies. These are single-arm trials where all participants receive the investigational drug. Efficacy is measured against historical benchmarks, as there is no concurrent control group [4] [5] [2].
- **Endpoint Definitions:** Key efficacy endpoints are standardized [4] [1] [5]:
  - **Objective Response Rate (ORR):** The proportion of patients with a predefined reduction in tumor size (complete or partial response), as assessed by blinded independent central review using RECIST 1.1 criteria.
  - **Progression-Free Survival (PFS):** The time from treatment initiation to disease progression or death from any cause.
  - **Overall Survival (OS):** The time from treatment initiation to death from any cause.
- **Patient Population:** All trials focus on patients with advanced or metastatic KRAS G12C-mutant solid tumors (primarily NSCLC), confirmed by local or central molecular testing. Patients are typically heavily pretreated.

## KRAS G12C Inhibitor Mechanism of Action

The following diagram illustrates the distinct mechanisms of the two main classes of KRAS G12C inhibitors mentioned in the search results.



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## Interpretation of Current Evidence

- **Efficacy in Later Lines:** KRAS G12C inhibitors demonstrate clinically meaningful efficacy, particularly as second-line or later therapies in NSCLC, with ORRs around 40% and mPFS of approximately 6 months [4] [2] [3].
- **Challenge of Direct Comparison:** The only identified head-to-head Phase III trial (CodeBreak 200 for sotorasib) showed an improvement in PFS but no significant overall survival benefit compared to docetaxel [1]. This highlights the complexity of demonstrating a survival advantage in heavily pretreated populations and the limitations of cross-trial comparisons.
- **Addressing Resistance:** A key development is the activity of next-generation inhibitors like elironrasib (a RAS(ON) inhibitor) in patients who have progressed on prior KRAS(OFF) inhibitors like sotorasib and adagrasib, offering a new therapeutic sequence [4].
- **Focus on Combinations:** Current research strongly emphasizes combination strategies to overcome resistance and improve efficacy, pairing KRAS G12C inhibitors with agents targeting EGFR, SHP2, MEK, immunotherapy, and chemotherapy [2] [3] [6].

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